molecular formula C40H56N10O6 B12405294 EphA2 agonist 2

EphA2 agonist 2

Cat. No.: B12405294
M. Wt: 772.9 g/mol
InChI Key: AXGMLJIZBIZLQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

EphA2 agonist 2 is a selective agonist of the EphA2 receptor tyrosine kinase, which is part of the Eph receptor family. Eph receptors and their ligands, ephrins, play crucial roles in various biological processes, including cell-cell communication, tissue patterning, and neuronal development. EphA2 is particularly significant in cancer research due to its overexpression in various tumor types and its role in promoting tumor growth and metastasis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of EphA2 agonist 2 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions to form the final product. The synthetic route typically includes:

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic route while ensuring consistency, efficiency, and safety. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques .

Chemical Reactions Analysis

Types of Reactions

EphA2 agonist 2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions may yield reduced forms of the compound .

Mechanism of Action

EphA2 agonist 2 exerts its effects by binding to the EphA2 receptor, leading to its activation. This activation triggers a cascade of downstream signaling events that regulate various cellular processes. The primary molecular targets and pathways involved include:

Comparison with Similar Compounds

Properties

Molecular Formula

C40H56N10O6

Molecular Weight

772.9 g/mol

IUPAC Name

1,12-bis[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]dodecane-1,12-dione

InChI

InChI=1S/C40H56N10O6/c1-53-31-23-27-29(25-33(31)55-3)43-39(45-37(27)41)49-19-15-47(16-20-49)35(51)13-11-9-7-5-6-8-10-12-14-36(52)48-17-21-50(22-18-48)40-44-30-26-34(56-4)32(54-2)24-28(30)38(42)46-40/h23-26H,5-22H2,1-4H3,(H2,41,43,45)(H2,42,44,46)

InChI Key

AXGMLJIZBIZLQP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)CCCCCCCCCCC(=O)N4CCN(CC4)C5=NC6=CC(=C(C=C6C(=N5)N)OC)OC)N)OC

Origin of Product

United States

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